![molecular formula C40H51F4N5O9S B12426057 (1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)
(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a highly complex organic molecule with multiple functional groups, including fluorinated alkyl groups, isoquinoline derivatives, and carbamate functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound likely involves multiple steps, including:
- Formation of the trifluoro-2-methylpropan-2-yl group.
- Introduction of the isoquinoline moiety with trideuteriomethoxy substitution.
- Coupling reactions to form the carbamate linkage.
- Specific reaction conditions would include the use of catalysts, solvents, and temperature control to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods: Industrial production would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve:
- Continuous flow reactors for better control of reaction conditions.
- Use of automated systems for precise addition of reagents.
- Purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at specific sites, such as the methyl groups or the isoquinoline ring.
Reduction: Reduction reactions could target the carbamate or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorinated alkyl or isoquinoline moieties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products:
- Oxidized or reduced derivatives of the original compound.
- Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications as a drug candidate or in drug delivery systems.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. For example:
Pharmaceuticals: The compound might interact with specific enzymes or receptors, modulating their activity.
Biochemical Probes: It could bind to particular biomolecules, allowing for their detection or quantification.
Comparaison Avec Des Composés Similaires
- Other fluorinated alkyl carbamates.
- Isoquinoline derivatives with similar substitutions.
- Compounds with similar stereochemistry and functional groups.
Uniqueness:
- The specific combination of functional groups and stereochemistry in this compound might confer unique properties, such as enhanced biological activity or improved stability.
Propriétés
Formule moléculaire |
C40H51F4N5O9S |
|---|---|
Poids moléculaire |
856.9 g/mol |
Nom IUPAC |
(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |
InChI |
InChI=1S/C40H51F4N5O9S/c1-7-23-16-22(2)10-8-9-11-25-20-39(25,35(52)48-59(54,55)38(5)13-14-38)47-32(50)29-18-26(57-33-27-19-28(41)30(56-6)17-24(27)12-15-45-33)21-49(29)34(51)31(23)46-36(53)58-37(3,4)40(42,43)44/h9,11-12,15,17,19,22-23,25-26,29,31H,7-8,10,13-14,16,18,20-21H2,1-6H3,(H,46,53)(H,47,50)(H,48,52)/b11-9-/t22-,23-,25-,26-,29+,31+,39-/m1/s1/i6D3 |
Clé InChI |
IJNUZTYJYYUXSD-YTEVSDLFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C=CN=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(C[C@H]5/C=C\CC[C@H](C[C@H]([C@@H](C(=O)N4C3)NC(=O)OC(C)(C)C(F)(F)F)CC)C)C(=O)NS(=O)(=O)C6(CC6)C)F |
SMILES canonique |
CCC1CC(CCC=CC2CC2(NC(=O)C3CC(CN3C(=O)C1NC(=O)OC(C)(C)C(F)(F)F)OC4=NC=CC5=CC(=C(C=C54)F)OC)C(=O)NS(=O)(=O)C6(CC6)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


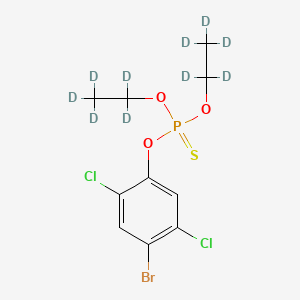
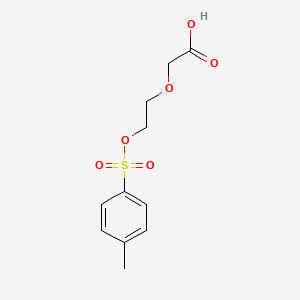


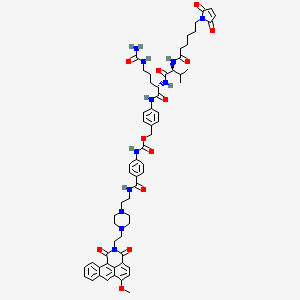

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
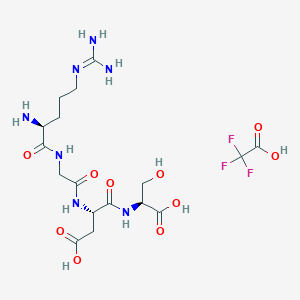
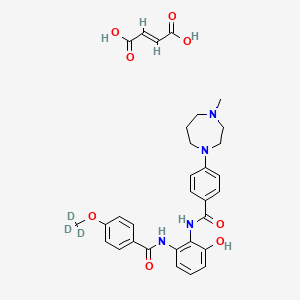

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)

